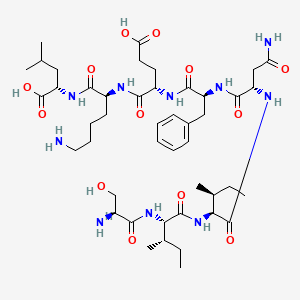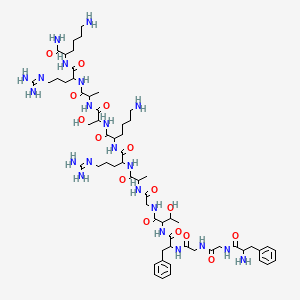
160015-13-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with CAS number 160015-13-4 is a peptide of the hepatitis B virus core protein . It is also known as Hepatitis B Virus Core 128-140 .
Molecular Structure Analysis
The molecular formula of this compound is C66H103N17O17 . The molecular weight is 1406.63 . Unfortunately, the specific structural details are not provided in the search results.Physical And Chemical Properties Analysis
The compound is a solid, white to off-white in color . It has a molecular weight of 1406.63 and a molecular formula of C66H103N17O17 . It is soluble in DMSO .科学的研究の応用
Metabolic Flux Analysis in Scientific Research
One prominent application of scientific workflows, particularly involving the compound with the identifier "160015-13-4", is in the domain of Metabolic Flux Analysis (MFA). MFA is a methodology used to assess the flow of metabolites through a metabolic network. The paper titled "Workflows for Metabolic Flux Analysis: Data Integration and Human Interaction" by Dalman et al. (2010) discusses a workflow for the 13C isotope-based MFA. This method involves a series of sub-tasks including model setup, acquisition of measurement datasets, evaluation of model equations, and data visualization. The process is complex and requires significant human intervention at various stages for tasks such as data integration and model refinement. The paper emphasizes the significance of integrating various knowledge and data sources and the importance of a scientific workflow framework to organize and automate the complex analysis process involved in 13C-MFA applications (Dalman et al., 2010).
The Role of Scientific Software Frameworks
Another important aspect in the application of scientific research is the use of scientific software frameworks. Appelbe et al. (2007) discuss the challenges and developments in scientific software frameworks, highlighting that scientific research applications are notoriously complex to develop and maintain. The paper "Scientific Software Frameworks and Grid Computing - Improving Programming Productivity" provides a comparison of existing scientific frameworks and extrapolates current trends. It notes that recent scientific software frameworks have been developed for grid-enabling existing applications and for developing new applications from scratch, aiming to improve programming productivity and address the inherent complexities of scientific software (Appelbe et al., 2007).
Synthesis of Inorganic Nanoparticles
The compound "this compound" might also be relevant in the context of the synthesis of inorganic nanoparticles, an area of keen interest in material science. Cushing et al. (2004) discuss this in their paper "Recent advances in the liquid-phase syntheses of inorganic nanoparticles", highlighting the importance of novel materials in driving technological advancements. The development and synthesis of new materials, such as semiconductors and nanoparticles, are crucial for advancements in various industries including electronics. The progression in these fields is a testament to the synergy between scientific discovery and technological development (Cushing et al., 2004).
特性
CAS番号 |
160015-13-4 |
|---|---|
分子式 |
C₆₆H₁₀₃N₁₇O₁₇ |
分子量 |
1406.63 |
配列 |
One Letter Code: TPPAYRPPNAPIL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






